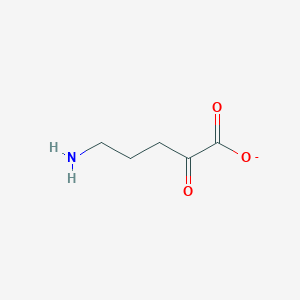
2-(3-Hydroxyphenyl)ethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-tyraminium is an ammonium ion that is the conjugate acid of m-tyramine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a m-tyramine.
Wissenschaftliche Forschungsanwendungen
1. Applications in Chemistry and Biology
2-(3-Hydroxyphenyl)ethanaminium and its derivatives, such as 3-hydroxycoumarin, have gained attention in the realm of synthetic organic chemistry and in various biological fields. As precursor molecules, they are significant in industries like pharmaceuticals and agrochemicals. Their reactivity leads to the formation of various heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
2. Role in Analytical Chemistry
Analytical methods focused on determining antioxidant activity extensively explore compounds like 2-(3-Hydroxyphenyl)ethanaminium. These methods are crucial in various fields, including food engineering and pharmaceuticals, due to the compound's involvement in antioxidant reactions and their kinetics, highlighting its importance in scientific research (Munteanu & Apetrei, 2021).
3. Environmental Remediation
The compound and its related structures have been explored for their utility in environmental management. Hydroxyapatite, structurally similar to 2-(3-Hydroxyphenyl)ethanaminium, showcases promising applications in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, and ion-exchange capability, underscoring the potential of phenyl ethanaminium derivatives in environmental cleanup activities (Ibrahim et al., 2020).
Eigenschaften
Produktname |
2-(3-Hydroxyphenyl)ethanaminium |
|---|---|
Molekularformel |
C8H12NO+ |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)ethylazanium |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2/p+1 |
InChI-Schlüssel |
GHFGJTVYMNRGBY-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)





![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)